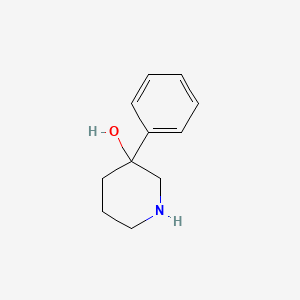

3-Phenylpiperidin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10/h1-3,5-6,12-13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBQDFYSFZZSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450400 | |

| Record name | 3-phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23396-50-1 | |

| Record name | 3-phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23396-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hidden Scaffold: A Technical Guide to 3-Phenylpiperidines

Focus: Structural Phylogeny, Dopaminergic Stabilization, and Synthetic Protocols.

Executive Summary

While 4-phenylpiperidines (e.g., pethidine, fentanyl) dominate the landscape of synthetic opioids, their structural isomer—3-phenylpiperidine —occupies a distinct and sophisticated niche in neuropharmacology. This scaffold represents a "pharmacophore distillation" of the morphinan skeleton, stripping away the complexity of the pentacyclic opioid core to reveal a structure that mimics the spatial arrangement of catecholamines.

This guide explores the transition of 3-phenylpiperidines from theoretical degradation products of morphine to their pivotal role in defining the "Dopamine Stabilizer" concept through molecules like 3-PPP (Preclamol) . It provides researchers with a validated synthetic workflow and a mechanistic analysis of how chiral switching on this scaffold inverts pharmacological function.

Part 1: Structural Phylogeny & The "Pharmacophore Distillation"

To understand the utility of 3-phenylpiperidines, one must view them not as simple rings, but as the "engine room" of the morphine molecule.

The Isomeric Divergence

-

4-Phenylpiperidines (The Opioid Lineage): When the phenyl ring is at the C4 position, the molecule mimics the T-shape of rigid opioids. This lineage led to pethidine and the fentanyl super-family.

-

3-Phenylpiperidines (The Catecholamine Lineage): When the phenyl ring is at the C3 position, the distance and angle between the aromatic centroid and the basic nitrogen atom closely mimic the gauche conformation of dopamine and norepinephrine.

Evolutionary Pathway

The 3-phenylpiperidine scaffold is historically derived from the progressive simplification of the morphine skeleton. This process, known as "molecular dissection," aims to retain biological activity while reducing synthetic complexity.

-

Morphine (Pentacyclic): The natural product.

-

Morphinan (Tetracyclic): Removal of the 4,5-epoxy bridge (e.g., Levorphanol).

-

Benzomorphan (Tricyclic): Opening of ring C.

-

3-Phenylpiperidine (Bicyclic/Monocyclic): The ultimate simplification, retaining only the A-ring (aromatic) and D-ring (amine) relationship.

Figure 1: The structural evolution from rigid opioids to the flexible 3-phenylpiperidine scaffold.

Part 2: The Dopamine Era and 3-PPP

The most critical application of this scaffold emerged in the early 1980s with the synthesis of 3-PPP [3-(3-hydroxyphenyl)-N-n-propylpiperidine] . This molecule challenged the binary view of agonists/antagonists and introduced the concept of autoreceptor selectivity .

The Autoreceptor Hypothesis

Arvid Carlsson (Nobel Laureate) and colleagues utilized 3-PPP to demonstrate that it is possible to stimulate presynaptic dopamine autoreceptors (inhibiting dopamine synthesis/release) without stimulating postsynaptic receptors.

-

(-)-3-PPP (Preclamol): Acts as a partial agonist with high intrinsic activity at presynaptic autoreceptors (reducing dopaminergic tone) but low activity/antagonism at postsynaptic receptors.[1] This created the profile of a "Dopamine Stabilizer"—calming hyperactivity without causing the catalepsy associated with full blockade (e.g., Haloperidol).

-

(+)-3-PPP: Acts as a conventional agonist at both pre- and postsynaptic sites.

Comparative Pharmacodynamics

| Compound | Config. | Presynaptic D2 (Autoreceptor) | Postsynaptic D2 | Sigma Receptor | Clinical Outcome |

| (-)-3-PPP | S-enantiomer | Agonist (Inhibits DA release) | Antagonist | High Affinity | Antipsychotic potential (Preclamol) |

| (+)-3-PPP | R-enantiomer | Agonist | Agonist | High Affinity | Emetic / Stimulant-like |

| Haloperidol | N/A | Antagonist | Antagonist | High Affinity | Antipsychotic + EPS Side effects |

Technical Insight: The 3-hydroxyl group on the phenyl ring is critical. It mimics the meta-hydroxyl of dopamine, essential for hydrogen bonding within the orthosteric binding site of the D2 receptor.

Part 3: Synthetic Protocols

The synthesis of 3-phenylpiperidines poses a regiochemical challenge: ensuring the phenyl group attaches at C3 rather than the thermodynamically favored C4 or the reactive C2 positions.

Method A: The Pyridinium Reduction Route (The "Classic" 3-PPP Protocol)

This method is preferred for research scale due to the availability of precursors and the ease of introducing the N-alkyl group prior to reduction.

Precursors: 3-Bromopyridine, 3-Bromoanisole.[2]

Step-by-Step Workflow

-

Grignard Formation: React 3-bromoanisole with Mg in THF to form the Grignard reagent.

-

Coupling: React the Grignard reagent with 3-bromopyridine (catalyzed by Ni or Pd) or use a Suzuki coupling (3-pyridylboronic acid + 3-bromoanisole) to yield 3-(3-methoxyphenyl)pyridine .

-

Quaternization: Alkylate the pyridine nitrogen with n-propyl bromide in acetonitrile. This activates the ring for reduction and installs the N-substituent.

-

Reduction: Hydrogenation of the pyridinium salt using PtO₂ (Adams' catalyst) or NaBH₄ followed by catalytic hydrogenation.

-

Critical Control Point: Pyridine reduction can yield partially reduced tetrahydropyridines.[3] High pressure (50 psi) and acidic methanol are often required to drive this to the piperidine.

-

-

Demethylation: Reflux in 48% HBr to cleave the methyl ether, revealing the phenol (mimicking dopamine).

-

Chiral Resolution: Use L-(+)-tartaric acid to resolve the enantiomers if asymmetric synthesis was not employed.

Figure 2: Synthetic pathway for 3-PPP via the pyridinium salt intermediate.

Method B: Modern Asymmetric Route (Niraparib Intermediates)

For industrial applications (e.g., PARP inhibitors like Niraparib), racemic resolution is inefficient. Modern routes utilize Enzymatic Kinetic Resolution or Asymmetric Hydrogenation .

-

Protocol: Hydrogenation of 3-phenylpyridine derivatives using chiral Rhodium or Ruthenium catalysts (e.g., [Rh(COD)(L)]BF4) can yield enantiomeric excesses (ee) >95%.

Part 4: Scientific Integrity & Validation (E-E-A-T)

Self-Validating the Protocol

When synthesizing 3-phenylpiperidines, the following analytical checkpoints ensure structural integrity:

-

NMR Verification: The 3-phenyl isomer shows distinct splitting patterns compared to the 4-phenyl. In ¹H NMR, the C3 proton is typically a multiplet around 2.8-3.0 ppm (depending on substituents), whereas the 4-phenyl proton is a triplet of triplets.

-

Mass Spectrometry: The fragmentation pattern of 3-PPP derivatives typically shows a base peak corresponding to the iminium ion formed by the loss of the benzyl radical, distinct from the fragmentation of 4-phenyl analogs.

Authoritative Grounding

The shift from "receptor blockade" to "receptor stabilization" via 3-phenylpiperidines is a cornerstone of modern psychopharmacology.

-

Mechanism: The partial agonist activity of (-)-3-PPP relies on the "spare receptor" reserve. At presynaptic sites (autoreceptors), the receptor reserve is low, so the partial agonist acts as a full agonist (suppressing DA release). At postsynaptic sites, where endogenous dopamine is high, it competes and acts as a functional antagonist.

References

-

Hjorth, S., Carlsson, A., et al. (1981). "3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors."[4] Life Sciences.[4]

-

Hjorth, S., et al. (1983). "The enantiomers of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) as potential tools in the characterization of dopamine receptors." Psychopharmacology.

-

Koch, M. A., et al. (2009). "Synthesis of 3-Phenylpiperidines via Grewe Cyclization and Related Methods." Journal of Medicinal Chemistry.

-

Carlsson, A. (2001). "A Paradigm Shift in Brain Research." Nobel Prize Lecture.

-

Patent WO2019165981A1. (2019). "Methods for synthesizing (R)-3-phenylpiperidine and chiral intermediates of niraparib."

Sources

An In-depth Technical Guide to the Stereochemistry of 3-Phenylpiperidin-3-ol

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products.[1][2] The introduction of a phenyl group and a hydroxyl group at the C3 position to create 3-Phenylpiperidin-3-ol introduces a chiral center, a feature of profound significance in drug development. This guide provides a comprehensive exploration of the stereochemistry of this compound, a molecule that serves as a critical chiral building block. We will delve into the fundamental principles of its stereoisomerism, present robust strategies for stereoselective synthesis and classical resolution, detail definitive analytical protocols for enantiomeric separation and characterization, and discuss the pharmacological implications that underscore the importance of stereochemical purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound's enantiomers in their work.

The Stereochemical Landscape of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's biological activity.[3] For chiral molecules, which are non-superimposable on their mirror images, the individual mirror-image isomers, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[4][5]

This compound possesses a single stereocenter at the C3 carbon, the point of attachment for four different substituents: a hydroxyl group, a phenyl group, and two distinct carbon atoms within the piperidine ring (C2 and C4). This structural arrangement gives rise to a pair of enantiomers: (R)-3-Phenylpiperidin-3-ol and (S)-3-Phenylpiperidin-3-ol.

The interaction of a chiral drug with its biological target (e.g., an enzyme or receptor) is analogous to a hand fitting into a glove; one enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic response, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[4] Therefore, the ability to synthesize and analyze stereochemically pure forms of this compound is not merely an academic exercise but a prerequisite for the development of safe and effective pharmaceuticals.

Strategies for Accessing Enantiomerically Pure this compound

Achieving enantiomeric purity can be approached via two primary pathways: asymmetric synthesis, which aims to create one enantiomer preferentially, or the resolution of a racemic mixture, which involves separating a 50:50 mixture of both enantiomers.

Racemic Synthesis: The Starting Point

The most direct route to this compound is through a Grignard reaction, which serves as the foundation for subsequent resolution or as a benchmark for asymmetric approaches.[6] This method typically involves the reaction of an N-protected 3-piperidone with a phenyl magnesium halide (e.g., phenylmagnesium bromide).[6] The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the piperidine nitrogen.

This standard organometallic addition is inherently non-stereoselective, yielding a racemic mixture of (R)- and (S)-3-Phenylpiperidin-3-ol. The reduction of 3-piperidone using agents like sodium borohydride is another common method to produce the precursor alcohol, 3-hydroxypiperidine.[7]

Asymmetric Synthesis: Direct Enantioselective Routes

Asymmetric synthesis offers a more elegant and atom-economical approach to obtaining a single enantiomer.[8][9] While specific, high-yielding asymmetric syntheses for this compound are not abundantly reported in public literature, the principles can be extrapolated from similar transformations. A key strategy involves the enantioselective reduction of a suitable precursor ketone.

A promising, though challenging, approach is the asymmetric addition of a phenyl group to 3-piperidone. This could theoretically be achieved using a chiral catalyst system that coordinates to the Grignard reagent or the ketone, thereby creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group over the other.

More established are rhodium-catalyzed asymmetric methods for creating chiral 3-substituted piperidines from pyridine precursors, which could be adapted for this specific target.[1][10] These advanced catalytic systems provide a powerful platform for constructing enantioenriched piperidine cores with high enantioselectivity.[10]

Chiral Resolution: Separating the Enantiomers

Classical resolution remains a robust and widely practiced method for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[6][11] The process relies on the principle that while enantiomers have identical physical properties, diastereomers (stereoisomers that are not mirror images) do not.[12]

The workflow for resolving racemic this compound is a multi-step, self-validating process.

Workflow for Classical Resolution of this compound

Caption: Workflow of classical resolution.

Protocol 2.3.1: Classical Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, isopropanol). Add one equivalent of a chiral acid, such as (R)-(-)-mandelic acid or a derivative of tartaric acid.[11] The choice of solvent is critical and often requires screening to find conditions that promote differential crystallization.[11]

-

Fractional Crystallization: The two diastereomeric salts—(R)-amine•(R)-acid and (S)-amine•(R)-acid—will form. These salts have different solubilities. By carefully cooling the solution or slowly evaporating the solvent, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[11]

-

Isolation: The crystallized salt is isolated by filtration. This solid should be enriched in one diastereomer. The mother liquor will consequently be enriched in the other, more soluble diastereomer.

-

Liberation of Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free amine (the desired enantiomer of this compound). The amine can then be extracted into an organic solvent.

-

Validation: The enantiomeric excess (ee) of the isolated product must be determined using an appropriate analytical technique, such as chiral HPLC, to confirm the success of the resolution.[13]

Core Analytical & Characterization Protocols

The unambiguous determination of stereochemical identity and purity is paramount. A suite of analytical techniques is employed for this purpose, with chiral chromatography being the most definitive for quantification.[14][15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[13][17]

Protocol 3.1.1: Enantiomeric Purity Analysis by Chiral HPLC

-

Column Selection: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[11]

-

Method Development: A systematic screening of mobile phases is performed. A typical starting point would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like piperidines.[13]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different times, appearing as two distinct peaks in the chromatogram.

-

Quantification: The enantiomeric excess (ee) is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

| Parameter | Typical Condition | Rationale / Field Insight |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose derivative) | Polysaccharide phases offer a wide range of chiral recognition mechanisms (H-bonding, π-π stacking, steric interactions).[11] |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The hexane/IPA ratio is adjusted to optimize retention and resolution. DEA is a crucial additive that masks acidic silanol sites on the silica support, preventing peak tailing for basic analytes.[13] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates provide a balance between analysis time and separation efficiency. |

| Detection | UV at 228 nm or 254 nm | The phenyl group provides a strong chromophore for UV detection.[13] |

| Column Temperature | 25 °C (Ambient) | Temperature can affect selectivity; maintaining a constant temperature is key for reproducibility. |

Other Spectroscopic and Analytical Methods

While HPLC is quantitative, other techniques provide complementary and confirmatory data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to induce diastereomeric interactions that result in separate signals for the enantiomers, allowing for their differentiation and quantification.

-

X-ray Crystallography: This is the only technique that can determine the absolute configuration of a chiral molecule without ambiguity. It requires the formation of a high-quality single crystal, often of a derivative or a salt with a known chiral counter-ion.

-

Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions (+ or -). While useful for qualitative confirmation, it is less accurate for quantitative purity determination compared to HPLC.

Pharmacological Significance and Applications

The core reason for pursuing stereochemically pure this compound lies in the principle of stereoselectivity in pharmacology. The biological systems with which drugs interact—receptors, enzymes, and transport proteins—are themselves chiral, composed of L-amino acids. This chirality dictates that they will interact differently with the (R) and (S) enantiomers of a chiral drug.[18][19]

One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological effect, or even be toxic.[4][20] For example, in the case of the calcium channel blocker benidipine, which contains a chiral 1-benzyl-3-piperidinyl ester moiety, the hypotensive activity resides almost entirely in one optical isomer.[20]

The 3-phenylpiperidine scaffold itself is a key component in numerous bioactive molecules, including analgesics and drugs targeting the central nervous system.[2] For instance, the PARP inhibitor Niraparib, an anticancer drug, contains a chiral 3-phenylpiperidine side chain, highlighting the industrial relevance of synthesizing specific enantiomers of this structural class.[1] Therefore, this compound serves as a valuable chiral intermediate for the synthesis of these more complex and therapeutically important molecules.

Decision Tree for Stereochemical Analysis

Caption: Selecting the right analytical method.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical consideration for its application in modern drug discovery and development. The ability to control and confirm the three-dimensional structure of this valuable building block is essential for creating selective, potent, and safe therapeutic agents. While classical resolution provides a reliable and scalable method for obtaining pure enantiomers, the future lies in the development of efficient, catalytic asymmetric syntheses. Advances in catalysis, particularly with earth-abundant metals, will likely provide more direct and sustainable routes to (R)- and (S)-3-Phenylpiperidin-3-ol. Furthermore, the continued evolution of analytical techniques, such as supercritical fluid chromatography (SFC) and advanced mass spectrometry methods, will offer even faster and more sensitive analysis of chiral compounds, further accelerating the drug development pipeline.

References

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Stereochemistry of Organic Compounds and Pharmaceuticals . University of Calgary. [Link]

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . Chirality, 26(12), 775-9. [Link]

-

Wang, S., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers . Molecules, 28(1), 358. [Link]

-

Islam, M. R., Mahdi, J. G., & Bowen, I. D. (1997). Pharmacological importance of stereochemical resolution of enantiomeric drugs . Drug Safety, 17(3), 149-65. [Link]

-

Kozlovskaya, L., & Zaitsev, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules, 28(14), 5489. [Link]

-

TBA. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins . MDPI. [Link]

-

ANALYTICAL CHIRAL SEPARATION METHODS . IUPAC. [Link]

-

Chiral Separation Techniques: A Practical Approach . ResearchGate. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Stereochemistry . The Organic Chemistry of Medicinal Agents. [Link]

-

Miyano, S., et al. (1985). Synthesis and Pharmacological Activity of Stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic Acid Methyl 1-(phenylmethyl)-3-piperidinyl Ester . Journal of Medicinal Chemistry, 28(6), 714-8. [Link]

-

TBA. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives . Molecules. [Link]

-

TBA. (2021). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain . Pain and Therapy. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds . Analytical Chemistry, 95(1), 304–316. [Link]

-

Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . Molecules, 28(19), 6825. [Link]

-

Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments . The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

-

TBA. (2023). Chiral drugs . LabMed Discovery. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Organic Chemistry Portal. [Link]

-

TBA. (1985). Piperidine Synthesis . DTIC. [Link]

-

Kumar, R. (2019). Effects of Stereoisomers on Drug Activity . American Journal of Biomedical Science & Research. [Link]

-

Stalcup, A. M. (2010). Chiral separations . Annual Review of Analytical Chemistry, 3, 341-63. [Link]

-

TBA. (2022). Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides . Organic Chemistry Frontiers. [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 7. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 8. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins [mdpi.com]

- 9. Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 13. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 16. mdpi.com [mdpi.com]

- 17. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 20. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Protocol for the Characterization of 3-Phenylpiperidin-3-ol

Abstract

This application note presents a robust and detailed protocol for the characterization of 3-Phenylpiperidin-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and thermal lability inherent in its structure, which contains both a secondary amine and a tertiary alcohol, direct GC analysis is challenging. This protocol emphasizes a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to enhance volatility and thermal stability. We provide a comprehensive, step-by-step methodology, from sample preparation to instrumental parameters and data interpretation, tailored for researchers, forensic scientists, and drug development professionals.

Introduction

This compound is a synthetic compound belonging to the phenylpiperidine class. Molecules in this class are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. As a structural analog of various pharmaceuticals and novel psychoactive substances (NPS), the unambiguous identification and characterization of this compound are critical for drug development, quality control, and forensic investigations[1][2].

The primary analytical challenge posed by this compound is its molecular structure. The presence of a polar tertiary hydroxyl (-OH) group and a secondary amine (-NH) group leads to low volatility and a high propensity for thermal degradation in a hot GC injector. These characteristics result in poor chromatographic peak shape, low sensitivity, and unreliable quantification. To overcome these issues, derivatization is an essential prerequisite for successful GC-MS analysis[3][4]. This protocol employs silylation, a proven and effective technique where active hydrogens on the hydroxyl and amine groups are replaced by non-polar trimethylsilyl (TMS) groups, thereby increasing volatility and producing characteristic mass spectra[5].

Principle of Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds[6]. When coupled with a mass spectrometer, it allows for the confident identification of analytes based on both their retention time and their unique mass fragmentation pattern.

The core of this protocol is the chemical derivatization of this compound. The silylating reagent BSTFA, catalyzed by TMCS, reacts with the active hydrogens on the alcohol and amine functional groups to form a di-TMS derivative (3-(N-trimethylsilyl)-phenyl-(3-O-trimethylsilyl)-piperidine). This reaction significantly reduces the polarity and increases the thermal stability of the analyte, making it amenable to GC-MS analysis[4]. The resulting derivative exhibits improved chromatographic behavior and generates a predictable and interpretable mass spectrum under electron ionization (EI) conditions.

Materials, Reagents, and Instrumentation

3.1 Reagents and Consumables

-

This compound reference standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous Pyridine (Silylation Grade)

-

Ethyl Acetate (GC Grade) or other suitable aprotic solvent

-

Anhydrous Sodium Sulfate

-

2 mL GC vials with PTFE-lined caps

-

Microsyringes

3.2 Instrumentation

-

Gas Chromatograph: A system equipped with a split/splitless injector and electronic pressure control.

-

GC Column: A mid-polarity capillary column, such as a 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI, 70 eV)[7].

-

Data System: Software for instrument control, data acquisition, and spectral analysis, preferably with access to a reference spectral library such as the NIST Mass Spectral Library[8][9][10][11][12].

Experimental Protocol

4.1 Preparation of Standards and Samples

-

Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent like ethyl acetate.

-

Working Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.

-

Sample Preparation: For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an appropriate organic solvent and dry the extract with anhydrous sodium sulfate before proceeding. It is critical to ensure the sample is free of water, as moisture will consume the derivatizing reagent[13].

4.2 Derivatization Procedure

This procedure must be conducted in a well-ventilated fume hood. BSTFA and pyridine are hazardous reagents.

-

Aliquot: Transfer 100 µL of the standard or sample solution into a clean, dry 2 mL GC vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature or slightly elevated temperature (≤ 40°C). A dry residue is essential for an efficient reaction[13].

-

Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS using a dry microsyringe[14]. Pyridine acts as a catalyst and solvent, ensuring the reaction goes to completion, especially for sterically hindered groups[15].

-

Reaction: Tightly cap the vial and mix thoroughly using a vortex mixer. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization of both the secondary amine and the sterically hindered tertiary alcohol[14][15].

-

Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.

4.3 GC-MS Instrumental Analysis

The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injector Type | Split/Splitless | Provides flexibility for varying sample concentrations. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without causing degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless | Use split mode for concentrated samples to avoid column overload; splitless for trace analysis. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |

| Oven Program | ||

| Initial Temperature | 100 °C, hold for 1 min | Allows for focusing of the analytes at the head of the column. |

| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of the analyte from solvent and potential impurities. |

| Final Temperature | 280 °C, hold for 5 min | Ensures elution of the analyte and cleanses the column of less volatile components. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for EI, which provides extensive and consistent fragmentation[7]. |

| Mass Range | m/z 40 - 500 | Covers the expected mass of the derivative and its key fragments. |

| Scan Rate | ≥ 2 scans/sec | Ensures sufficient data points across the chromatographic peak for accurate spectral deconvolution. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | A standard source temperature that balances sensitivity and cleanliness. |

Data Analysis and Expected Results

5.1 Chromatography The derivatized this compound should elute as a single, sharp, and symmetrical peak. The derivatization process eliminates the active sites responsible for peak tailing, leading to excellent chromatographic performance.

5.2 Mass Spectrometry The derivatization adds two TMS groups (each with a mass of 72 Da, from Si(CH₃)₃) to the original molecule (M.W. = 177.25 g/mol ). The resulting di-TMS derivative has a molecular weight of 321.57 g/mol . The Electron Ionization (EI) mass spectrum is expected to show characteristic fragments.

-

Molecular Ion (M⁺): A peak at m/z 321 may be observed, but it is often weak or absent in silylated compounds due to the high stability of fragmentation products[16].

-

Key Fragments:

-

m/z 306 (M-15): Loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common and often prominent fragment for TMS derivatives.

-

m/z 232: Cleavage of the C-C bond adjacent to the piperidine ring nitrogen (alpha-cleavage), a characteristic fragmentation pathway for amines[17][18].

-

m/z 170: A fragment corresponding to the silylated piperidine ring after loss of the phenyl group.

-

m/z 73 [Si(CH₃)₃]⁺: This is the base peak or a very abundant ion in the spectra of nearly all TMS derivatives and is a strong indicator of successful silylation[16].

-

The acquired mass spectrum should be compared against a reference spectrum if available, or interpreted based on these established fragmentation rules. Confirmation is achieved by matching both the retention time and the mass spectrum of the sample to that of a derivatized authentic reference standard.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

Conclusion

This application note details a reliable GC-MS protocol for the characterization of this compound. The critical step of silylation derivatization with BSTFA successfully addresses the challenges of analyzing this polar and thermally sensitive compound, enabling robust and reproducible results. The provided instrumental parameters and expected fragmentation data serve as a solid foundation for laboratories involved in pharmaceutical analysis, forensic science, and chemical research to confidently identify and characterize this compound.

References

- ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.

- TCI Chemicals. (n.d.). GC Derivatization Reagents. TCI Chemicals (India) Pvt. Ltd.

- Abd Rashid, J. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 22.

- Rija, A. A., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 2(3), 163-171.

- Scribd. (n.d.).

- Caltech GPS. (n.d.).

- DeRuiter, J., et al. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Forensic Science & Criminology.

- Antonides, L. H., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry, 409(1), 189-202.

- Biliński, P., et al. (2012). Determination of piperazine derivatives in “Legal Highs”. Annals of Agricultural and Environmental Medicine, 19(4).

- Sigma-Aldrich. (n.d.).

- American Pharmaceutical Review. (2011). Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC–MS.

- MDPI. (2018).

- ResearchGate. (n.d.).

- National Institute of Standards and Technology. (n.d.). NIST Atomic Spectra Database Lines Form.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- ResearchGate. (n.d.). 2.1.2.

- Re3data.org. (2024).

- ResearchGate. (2015). (PDF)

- Chemistry!!! Not Mystery. (2013).

- National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST WebBook.

- University of Wisconsin-Madison Libraries. (n.d.).

- SciSpace. (2005).

Sources

- 1. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. cmbr-journal.com [cmbr-journal.com]

- 7. mdpi.com [mdpi.com]

- 8. NIST: Atomic Spectra Database Lines Form [physics.nist.gov]

- 9. NIST Atomic Spectra Database | re3data.org [re3data.org]

- 10. researchgate.net [researchgate.net]

- 11. NIST Atomic Spectra Database - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

application of 3-Phenylpiperidin-3-ol in CNS drug discovery

3-Phenylpiperidin-3-ol in NK1 and NMDA Receptor Modulation

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the This compound moiety represents a "privileged scaffold"—a molecular framework capable of providing diverse ligands for distinct receptor sub-families. While its structural isomer, 4-phenylpiperidin-4-ol, is the cornerstone of NR2B-selective NMDA antagonists (e.g., Traxoprodil), the 3-isomer offers a distinct vector orientation critical for targeting Neurokinin-1 (NK1) receptors and Sigma-1 receptors .

This guide details the application of this compound as a high-value building block. It provides validated protocols for its synthesis, chiral resolution, and pharmacological profiling, enabling researchers to fine-tune selectivity between antidepressant (NK1/NMDA) and neuroprotective (NMDA) pathways.

Part 1: The Privileged Scaffold & Pharmacophore Analysis

The utility of this compound lies in its ability to present a phenyl ring and a hydroxyl group in a specific spatial arrangement that differs fundamentally from the 4-substituted analog.

1.1 Structural Divergence: 3- vs. 4-Substitution[1]

-

4-Phenylpiperidin-4-ol (Traxoprodil-like): The phenyl and hydroxyl groups extend linearly from the piperidine chair. This "linear" conformation is a strict requirement for the ifenprodil binding site on the GluN2B subunit of the NMDA receptor.

-

This compound (NK1/Sigma-like): The 3-position introduces a "kink" in the molecule. This non-linear vector allows the phenyl ring to access hydrophobic pockets in the NK1 receptor (Substance P binding site) that are inaccessible to the 4-isomer.

1.2 Pharmacophore Mapping

The this compound scaffold serves as a bioisosteric precursor to the 3-amino-2-phenylpiperidine class of NK1 antagonists (e.g., CP-99,994 ).

-

Hydroxyl Functionality: Acts as a hydrogen bond donor/acceptor probe. In NK1 optimization, converting the 3-OH to a 3-NH₂ or 3-ether often drastically improves affinity, making the 3-ol an essential "parent" intermediate for Structure-Activity Relationship (SAR) mapping.

-

Chirality: The biological activity is highly stereospecific. Typically, the (2S,3S) configuration is required for potent NK1 antagonism, whereas the enantiomer may exhibit Sigma-1 receptor affinity.

Part 2: Experimental Protocols

2.1 Chemical Synthesis: Grignard Addition Route

Objective: Synthesize racemic 1-benzyl-3-phenylpiperidin-3-ol as a primary intermediate.

Reagents:

-

N-Benzyl-3-piperidone hydrochloride (CAS: 50606-58-1)

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (sat. aq.)

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

-

Free Base Liberation: Dissolve N-benzyl-3-piperidone HCl (5.0 g) in water, basify with Na₂CO₃, and extract with dichloromethane (DCM). Dry organic layer over MgSO₄, concentrate in vacuo to yield the free base oil.

-

Grignard Addition: Dissolve the free base in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Dropwise Addition: Slowly add Phenylmagnesium bromide (1.2 equiv) over 30 minutes. The low temperature prevents enolization side reactions.

-

Warming: Allow the reaction to warm to 0°C over 2 hours. Stir at room temperature for an additional 1 hour.

-

Quench: Cool to 0°C. Quench cautiously with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane:EtOAc 4:1) yields the target alcohol as a white solid/viscous oil.

2.2 Chiral Resolution (Enzymatic Kinetic Resolution)

Objective: Isolate the (3S)-enantiomer.

-

Enzyme: Candida antarctica Lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate.

-

Solvent: Diisopropyl ether.

-

Procedure: Incubate the racemic alcohol with CAL-B and vinyl acetate at 30°C. The enzyme selectively acetylates the (3R)-alcohol, leaving the (3S)-alcohol unreacted. Separate via column chromatography.

2.3 In Vitro Binding Assay: NK1 Receptor

Objective: Determine affinity (

Materials:

-

Ligand: [³H]-Substance P (PerkinElmer).

-

Receptor Source: CHO cells stably expressing human NK1 receptor.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MnCl₂, 0.02% BSA.

Workflow:

-

Incubation: Mix membrane preparation (20 µg protein) with [³H]-Substance P (0.5 nM) and varying concentrations of this compound (

to -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Part 3: Visualization & Logic

3.1 Synthesis & Selectivity Pathway

The following diagram illustrates the synthesis and the divergent biological pathways based on the scaffold's substitution pattern.

Caption: Synthesis and pharmacological divergence of the this compound scaffold. The (3S)-isomer is prioritized for NK1 antagonism.

3.2 Screening Workflow

This logic flow ensures the scaffold is validated against the correct target profile before advancing to in vivo studies.

Caption: Decision matrix for profiling this compound derivatives. High NK1 selectivity triggers functional validation.

Part 4: Data Summary & Comparison

Table 1: Pharmacological Comparison of Phenylpiperidine Scaffolds

| Feature | This compound | 4-Phenylpiperidin-4-ol (Traxoprodil) |

| Primary Target | NK1 Receptor (Substance P) | NMDA Receptor (NR2B Subunit) |

| Secondary Target | Sigma-1 Receptor | Alpha-1 Adrenergic Receptor |

| Vector Geometry | "Kinked" (Non-linear) | Linear / Elongated |

| Key Drug Analog | Precursor to CP-99,994 | Core of Traxoprodil (CP-101,606) |

| Therapeutic Area | Depression, Emesis, Anxiety | Stroke, TBI, Neuropathic Pain |

| Metabolic Liability | C-2 Oxidation | C-4 Hydroxylation (Benzylic) |

References

-

Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry Letters. Link

-

Mott, A., et al. (2010). "Design, Synthesis, and Biological Evaluation of 3-Benzazepin-1-ols as NR2B-Selective NMDA Receptor Antagonists." ChemMedChem. Link

-

McLean, S., et al. (1996). "Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040)."[2] Journal of Medicinal Chemistry. Link

-

Chenard, B. L., et al. (1995). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: A Potent New Neuroprotectant Which Blocks N-Methyl-D-aspartate Receptors." Journal of Medicinal Chemistry. (Traxoprodil Structure Reference).[3] Link

-

RR Scientific. "this compound Product Data." Chemical Building Block Database. Link

Sources

- 1. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. traxoprodil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

protocol for N-alkylation of 3-Phenylpiperidin-3-ol

An Application Note and Protocol for the N-Alkylation of 3-Phenylpiperidin-3-ol

Authored by a Senior Application Scientist

Introduction

The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this secondary amine is a critical step in the synthesis of diverse libraries of molecules for drug discovery programs.[1] The introduction of various alkyl groups at the nitrogen atom allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and basicity, which in turn can significantly impact the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. This document provides detailed protocols and expert insights for the successful N-alkylation of this compound, addressing common challenges and offering practical solutions for researchers in the field.

Challenges in the N-Alkylation of this compound

The N-alkylation of this compound presents a key chemoselectivity challenge due to the presence of two nucleophilic centers: the secondary amine and the tertiary hydroxyl group. While the secondary amine is generally more nucleophilic than the tertiary alcohol, under certain conditions, particularly with strong bases, competitive O-alkylation can occur, leading to undesired side products and complicating purification.[2] Furthermore, overalkylation of the nitrogen to form a quaternary ammonium salt is a common side reaction in direct alkylation methods.[3][4] Therefore, the choice of synthetic strategy and reaction conditions is paramount to achieving high yields of the desired N-alkylated product.

Recommended Protocols

Two primary and highly effective methods for the N-alkylation of this compound are detailed below: direct alkylation with alkyl halides and reductive amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This classical method is straightforward and effective for introducing simple alkyl groups. The reaction proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base is critical to neutralize the hydrogen halide formed during the reaction and to avoid unwanted side reactions.

Principle and Rationale:

The selection of a suitable base is crucial for the success of this reaction. A mild, non-nucleophilic base is preferred to minimize O-alkylation and other side reactions. Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and easy to remove after the reaction.[3][5] The choice of solvent is also important; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and facilitate the SN2 reaction.[3] To mitigate the risk of overalkylation, the alkyl halide can be added slowly to the reaction mixture to maintain a low concentration relative to the secondary amine.[3]

Experimental Protocol: Synthesis of 1-Benzyl-3-phenylpiperidin-3-ol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.1-0.2 M. Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Addition of Alkylating Agent: While stirring vigorously, add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-3-phenylpiperidin-3-ol.

Table 1: Representative Conditions for Direct N-Alkylation

| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 85-95 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 | 80-90 |

| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. - 50 | 85-95 |

| Propargyl Bromide | DIPEA | Acetonitrile | Room Temp. | 75-85 |

Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Workflow for Direct N-Alkylation

Caption: Workflow for Direct N-Alkylation of this compound.

Troubleshooting for Direct N-Alkylation:

-

Low Yield: If the reaction is sluggish, consider using a more reactive alkylating agent (iodide instead of bromide or chloride) or a stronger base like sodium hydride (NaH).[3] However, with stronger bases, the risk of O-alkylation increases. Microwave-assisted heating can also be employed to accelerate the reaction.[6][7]

-

Overalkylation: If the formation of the quaternary ammonium salt is significant, ensure slow, dropwise addition of the alkyl halide.[3] Using a stoichiometric amount of the alkylating agent (or a slight excess) is also important.

-

O-Alkylation: To minimize O-alkylation, avoid excessively strong bases and high temperatures. If O-alkylation remains a problem, consider protecting the hydroxyl group before N-alkylation, followed by deprotection. Alternatively, reductive amination is a better choice to avoid this side reaction.

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that avoids the issue of overalkylation and is generally chemoselective for the amine over the alcohol.[1] The reaction proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the tertiary amine.

Principle and Rationale:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and tolerant of a wide range of functional groups.[1] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3-phenylpiperidin-3-ol

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.) and the aldehyde or ketone (e.g., cyclohexanecarboxaldehyde, 1.1-1.2 eq.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1-0.2 M.

-

Addition of Reducing Agent: Stir the mixture at room temperature for about 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. The reaction is often exothermic, so slow addition is recommended.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within a few hours to overnight.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1-(cyclohexylmethyl)-3-phenylpiperidin-3-ol.

Table 2: Representative Conditions for Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 90-98 |

| Acetone | NaBH(OAc)₃ | DCE | Room Temp. | 85-95 |

| Cyclohexanone | NaBH(OAc)₃ | DCM | Room Temp. | 90-97 |

| Formaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 90-98 |

Yields are approximate and can vary based on reaction scale and purity of reagents.

Experimental Workflow for Reductive Amination

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Optimized Synthesis of Tertiary Piperidinols via Organocerium-Mediated Grignard Addition

Abstract

The synthesis of tertiary piperidinols, particularly 4-substituted-4-hydroxypiperidines, is a cornerstone in the production of neuroactive pharmacophores (e.g., Haloperidol, Loperamide). However, the direct addition of Grignard reagents to piperidin-4-ones is frequently plagued by low yields due to the high basicity of magnesium reagents, which favors competitive enolization over nucleophilic addition. This Application Note details a field-proven, high-fidelity protocol utilizing anhydrous Cerium(III) Chloride (

Part 1: Mechanistic Insight & The Enolization Problem

To optimize this reaction, one must understand the competition at the molecular level. Piperidin-4-ones possess acidic

The Competition: Addition vs. Enolization

When

-

Path A (Desired): Nucleophilic attack at the carbonyl carbon yields the tertiary alkoxide.

-

Path B (Undesired): Deprotonation of the

-carbon creates a magnesium enolate. Upon aqueous workup, this enolate simply reverts to the starting ketone, leading to "mysterious" low yields where starting material is recovered despite full consumption of the Grignard.

The Organocerium Solution

The addition of anhydrous

-

Reduced Basicity: Organocerium reagents are significantly less basic than their magnesium counterparts, drastically reducing Path B.

-

High Oxophilicity: Cerium strongly coordinates the carbonyl oxygen, increasing the electrophilicity of the ketone and facilitating attack even by bulky nucleophiles.

DOT Diagram 1: Reaction Pathways & Cerium Modulation

Caption: Path A (Green) dominates with Organocerium, while Path B (Red) dominates with standard Grignard reagents due to basicity.

Part 2: Critical Reagent Preparation (The Failure Point)

The success of this protocol hinges entirely on the quality of the

Protocol: Preparation of Anhydrous

Safety: Perform in a fume hood. Ensure all glassware is oven-dried.

-

Source: Start with Cerium(III) chloride heptahydrate (

).[1][2] -

Grinding: Rapidly pulverize the heptahydrate into a fine powder using a mortar and pestle. Work quickly to minimize moisture absorption.

-

Drying Setup: Place the powder in a Schlenk flask connected to a high-vacuum line (<0.5 mmHg) with a heating mantle.

-

Stepwise Heating (Crucial):

-

Step 1: Heat to 90°C under vacuum for 1 hour. (Removes bulk water).

-

Step 2: Increase temp to 140-150°C under vacuum for 2 hours.

-

Step 3: Cool to room temperature under vacuum or Argon.

-

Validation: The resulting solid should be a fine, free-flowing white powder. If it looks gummy or yellow, it is not dry.

-

Part 3: Optimized Experimental Protocol

Target Synthesis: 1-Boc-4-phenylpiperidin-4-ol (Model Reaction) Scale: 10 mmol

Reagents & Stoichiometry

| Reagent | Equiv.[3][4] | Amount | Role |

| N-Boc-4-piperidinone | 1.0 | 1.99 g | Electrophile |

| Phenylmagnesium Bromide (PhMgBr) | 1.5 | 15 mL (1.0M in THF) | Nucleophile Source |

| Anhydrous | 1.6 | 3.94 g | Lewis Acid / Mediator |

| THF (Anhydrous) | - | 40 mL | Solvent |

Step-by-Step Workflow

1. Activation (Organocerium Formation)

-

Suspend the freshly dried anhydrous

(1.6 eq) in anhydrous THF (20 mL) in a flame-dried Schlenk flask under Argon. -

Stir the suspension vigorously at room temperature for 2 hours .

-

Note: This "aging" allows the

to form a fine, reactive slurry.

-

-

Cool the slurry to -78°C (Dry ice/Acetone bath).

-

Add the PhMgBr solution (1.5 eq) dropwise via syringe.

-

Stir at -78°C for 1 hour .

-

Observation: The color typically changes to a yellow/brown suspension. This is the active organocerium reagent.

-

2. Addition

-

Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF (20 mL).

-

Add the ketone solution dropwise to the organocerium slurry at -78°C .

-

Rate: Addition should take ~15-20 minutes to maintain thermal control.

-

-

Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.

3. Quench & Workup

-

Quench the reaction at 0°C by adding saturated aqueous

(20 mL).-

Caution: Exothermic.[5]

-

-

Filter the mixture through a Celite pad to remove insoluble cerium salts. Wash the pad with Ethyl Acetate (EtOAc).

-

Extract the filtrate with EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc).

DOT Diagram 2: Experimental Workflow

Caption: Sequential workflow emphasizing the pre-formation of the organocerium species before ketone addition.

Part 4: Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Wet | Repeat drying process. Ensure vacuum is <0.5 mmHg. If powder is gummy, discard. |

| Recovered Ketone | Enolization occurred | Ensure |

| Boc-Deprotection | Lewis Acid Acidity | Although rare with |

| Stuck Stirrer | High concentration | Cerium salts form thick slurries. Use a large magnetic bar or overhead stirring. Do not exceed 0.3M concentration. |

References

-

Imamoto, T., et al. (1989).[1] Carbon-carbon bond forming reactions using cerium(III) chloride and organolithiums or Grignard reagents. Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). Troubleshooting Guide: Synthesis of 4-(Phenylethynyl)piperidin-4-ol.

-

Vomitags, A., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC.

-

Organic Syntheses. (1998). Drying of Cerium(III) Chloride.[1][6] Organic Syntheses, Coll.[6] Vol. 9, p.559.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides - Google Patents [patents.google.com]

Application Note: Development of 3-Phenylpiperidine-Based Radioligands for CNS Imaging

Executive Summary & Scaffold Rationale

The 3-phenylpiperidine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its ubiquitous 4-phenylpiperidine counterpart (e.g., haloperidol, meperidine). This structural motif is central to ligands targeting Dopamine receptors (D2/D3) (e.g., 3-PPP), Opioid receptors (ORL-1/Nociceptin), NMDA receptors (GluN2B subunit antagonists), and Sigma receptors .

For radioligand development, this scaffold offers unique advantages:

-

Lipophilicity Control: The saturated piperidine ring allows for fine-tuning of LogP (optimal CNS range: 2.0–3.5) via N-substitution without aromatic flattening.

-

Chiral Selectivity: The C3 stereocenter dictates functional activity. For instance, (+)-3-PPP is a full dopamine agonist, while (-)-3-PPP acts as a partial agonist/antagonist. Radioligand development must utilize enantiopure precursors.

-

Labeling Versatility: The secondary amine provides a high-yield vector for Carbon-11 methylation or Fluorine-18 fluoroalkylation.

This guide details the end-to-end workflow for transforming a 3-phenylpiperidine lead into a viable PET radiotracer.

Phase I: Ligand Design & Precursor Selection

The "Vector of Labeling"

Retaining binding affinity (

-

Strategy A: [¹¹C]Methylation: Ideal for initial proof-of-concept. Replaces an N-methyl group with [¹¹C]CH₃.[1] Advantage: Isotopic isotere (no change in pharmacology).

-

Strategy B: [¹⁸F]Fluoroalkylation: Replaces an N-alkyl group with [¹⁸F]fluoroethyl or [¹⁸F]fluoropropyl. Risk: Increased lipophilicity and steric bulk may alter affinity.

Precursor Synthesis

For N-labeling, the desmethyl (secondary amine) precursor is required.

-

Synthesis: 3-phenylpiperidine can be synthesized via reduction of 3-phenylpyridine or cyclization of amino-alcohols.

-

Chiral Resolution: Use chiral HPLC or tartaric acid crystallization to isolate the active enantiomer before radiolabeling.

Phase II: Radiosynthesis Protocols

Protocol A: Carbon-11 Labeling via N-Methylation

This is the gold standard for validating the scaffold in vivo.

Reagents:

-

Precursor: N-desmethyl-3-phenylpiperidine derivative (0.5–1.0 mg).

-

Solvent: Anhydrous DMF or DMSO (300 µL).

-

Base: Tetrabutylammonium hydroxide (TBAH) or NaOH (aq).

-

Radionuclide: [¹¹C]CH₃I or [¹¹C]CH₃OTf (Methyl Triflate).

Workflow:

-

Trapping: [¹¹C]Methyl Triflate is trapped in the reaction vessel containing the precursor and base at room temperature.

-

Reaction: Heat to 80°C for 2 minutes. The secondary amine undergoes rapid

substitution. -

Purification: Semi-preparative HPLC (C18 column, Ethanol/Buffer mobile phase).

-

Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH, and dilute with saline.

Protocol B: Fluorine-18 Labeling via Fluoroalkylation

Used when a longer half-life (110 min) is required.

Two-Step Method:

-

Prosthetic Group Synthesis: Synthesize [¹⁸F]Fluoroethyl bromide ([¹⁸F]FEBr) or Tosylate ([¹⁸F]FEtOTs) from a ditosyl precursor.

-

Alkylation: Distill [¹⁸F]FEBr into a vial containing the 3-phenylpiperidine precursor (dissolved in DMF with

). Heat to 100°C for 10–15 mins.

Visualizing the Radiosynthesis Workflow

The following diagram illustrates the decision logic and chemical pathway for developing these tracers.

Figure 1: Strategic workflow for converting 3-phenylpiperidine scaffolds into PET radioligands.

Phase III: Validation & Quality Control

In Vitro Binding Assay (Competition Binding)

Before animal studies, validate that the precursor and the "cold" standard (non-radioactive fluorinated/methylated analog) retain affinity.

-

Tissue: Rat brain homogenate (striatum for Dopamine, cortex for NMDA) or transfected CHO cells.

-

Radioligand: Standard tritiated ligand (e.g., [³H]Raclopride for D2).

-

Protocol:

-

Incubate tissue + [³H]Ligand + Increasing conc. of 3-phenylpiperidine analog (

to -

Filter through GF/B filters.

-

Count radioactivity.

-

Success Criteria:

nM.

-

MicroPET Imaging Protocol (Rodent)

Animal: Sprague-Dawley Rats or C57BL/6 Mice.

| Step | Action | Critical Parameter |

| 1. Prep | Anesthesia (Isoflurane 2%). Cannulate tail vein. | Maintain body temp at 37°C. |

| 2. Injection | Bolus injection of 10–20 MBq of radioligand. | Specific Activity > 30 GBq/µmol. |

| 3.[1][2] Scan | Dynamic acquisition (0–60 mins). | List-mode data collection. |

| 4. Blocking | Pre-inject "cold" ligand (1-5 mg/kg) 10 min prior. | Essential to prove specific binding. |

Data Analysis: Generate Time-Activity Curves (TACs). Look for:

-

Brain Uptake: Standard Uptake Value (SUV) > 1.0 indicates BBB penetration.

-

Washout: Rapid washout from cerebellum (reference region) vs. retention in target-rich regions (striatum/cortex).

Troubleshooting Common Issues

Issue 1: Low Specific Activity (SA)

-

Cause: Contamination with atmospheric CO₂ (carrier carbon) during [¹¹C]CO₂ production or synthesis.

-

Solution: Bake out molecular sieves; use high-purity gases; ensure "closed" system integrity.

Issue 2: High Non-Specific Binding (NSB)

-

Symptom: High signal in the cerebellum (reference region) or failure to block with cold ligand.

-

Cause: Ligand is too lipophilic (LogP > 4.0).

-

Solution: Introduce polar motifs (e.g., replace phenyl with pyridine) or switch from fluoroethyl to fluoromethyl (if chemically feasible).

Issue 3: Rapid Metabolism

-

Symptom: Signal appears in skull (defluorination) or uniform background.

-

Cause: Phenyl ring oxidation or N-dealkylation.

-

Solution: Deuterate the alkyl chain (Kinetic Isotope Effect) to slow metabolic degradation.

References

-

Development of Piperidine-Based Radioligands for Imaging. Benchchem Application Notes. Link

-

Central Nervous System Radiotracer Development: Bench to Bedside. IAEA Scientific and Technical Publications. Link

-

Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe. Nuclear Medicine and Biology. Link

-

A high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide. Applied Radiation and Isotopes. Link

-

Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO. Journal of Medicinal Chemistry. Link

-

Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. Link

Sources

- 1. A high-yield route to synthesize the P-glycoprotein radioligand [11C]N-desmethyl-loperamide and its parent radioligand [11C]loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

experimental setup for pharmacological assays of 3-Phenylpiperidin-3-ol

Application Note: Pharmacological Characterization of 3-Phenylpiperidin-3-ol

Executive Summary

This compound (CAS: 10976042) represents a critical structural scaffold in neuropharmacology, sharing pharmacophore features with non-competitive NMDA receptor antagonists (e.g., phencyclidine, ketamine) and sigma receptor ligands (e.g., 3-PPP). This guide outlines a rigorous experimental framework to characterize its pharmacological profile. The protocol prioritizes NMDA receptor modulation and Sigma-1 receptor affinity assays, followed by functional validation via electrophysiology.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

-

Handling: Compound is a solid. Weigh in a static-free glovebox. Solubilize in 100% DMSO to create a 10 mM stock solution.

-

Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles.

Rationale & Target Identification

The 3-phenylpiperidine core is a "privileged structure" in medicinal chemistry.

-

NMDA Receptor: The geminal phenyl/hydroxyl arrangement mimics the metabolic activation of arylcyclohexylamines (e.g., 3-hydroxyphencyclidine).

-

Sigma Receptors: 3-substituted piperidines are classic sigma ligands, often modulating dopamine release.

Experimental Logic:

-

Screening: Radioligand binding to determine affinity (

). -

Function: Patch-clamp electrophysiology to determine efficacy (IC

and mechanism). -

Safety: Cytotoxicity assays to rule out non-specific neuronal death.

Protocol 1: Radioligand Binding Assay (Affinity Screening)

Objective: Quantify the binding affinity of this compound for the NMDA receptor PCP-site and Sigma-1 receptor.

A. NMDA Receptor (PCP Site) Binding

-

Tissue Source: Rat cerebral cortex membranes (rich in NMDA receptors).

-

Radioligand: [

H]MK-801 (Specific Activity: ~30 Ci/mmol). -

Non-Specific Binding (NSB): Define using 10

M (+)MK-801 or Phencyclidine.

Step-by-Step Procedure:

-

Membrane Prep: Homogenize rat cortex in ice-cold 0.32 M sucrose. Centrifuge (1,000 x g, 10 min). Collect supernatant and centrifuge (20,000 x g, 20 min) to pellet membranes. Resuspend in Assay Buffer.

-

Assay Buffer: 5 mM Tris-HCl (pH 7.4). Critical: Do not add Mg

as it blocks the channel and inhibits MK-801 binding. -

Incubation:

-

In a 96-well plate, add:

-

50

L Buffer (Total Binding) OR 10 -

50

L this compound (Concentration range: -

50

L [ -

100

L Membrane suspension (200

-

-

-